tert-butyl 3-[(aminocarbamothioyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(aminocarbamothioyl)amino]pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, an aminocarbamothioyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(aminocarbamothioyl)amino]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and drying to obtain the final product in a pure form. Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(aminocarbamothioyl)amino]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocarbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, alcohols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl 3-[(aminocarbamothioyl)amino]pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(aminocarbamothioyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-aminopyrrolidine-1-carboxylate: A related compound with similar structural features but lacking the aminocarbamothioyl group.
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Another similar compound with a bromomethyl group instead of the aminocarbamothioyl group.
Uniqueness
tert-Butyl 3-[(aminocarbamothioyl)amino]pyrrolidine-1-carboxylate is unique due to the presence of the aminocarbamothioyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 3-(aminocarbamothioylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2S/c1-10(2,3)16-9(15)14-5-4-7(6-14)12-8(17)13-11/h7H,4-6,11H2,1-3H3,(H2,12,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBADUUCPBXQJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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